1-(1H-Benzimidazol-2-yl)ethanol
Description
A Privileged Structure in Medicinal Chemistry and Materials Science
The benzimidazole (B57391) scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) and an imidazole (B134444) ring, is widely recognized as a "privileged scaffold" in drug discovery and materials science. nih.govnih.govbenthamscience.com This esteemed status is attributed to its remarkable ability to interact with a wide array of biological targets and its versatile nature in the construction of functional materials. nih.govimpactfactor.orgresearchgate.net
In medicinal chemistry, the benzimidazole nucleus is a cornerstone in the development of numerous therapeutic agents. nih.govnih.gov Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. impactfactor.orgresearchgate.netresearchgate.net The structural features of benzimidazoles, such as their capacity for hydrogen bonding and π-π stacking interactions, allow them to bind effectively to biological macromolecules like enzymes and proteins. nih.govresearchgate.net This versatility has led to the development of several commercially successful drugs containing the benzimidazole core. nih.govimpactfactor.org
The influence of benzimidazole scaffolds extends into materials science, where their unique photophysical and electronic properties are harnessed. These compounds are explored for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and as corrosion inhibitors. Their structural rigidity and potential for functionalization make them ideal building blocks for creating novel materials with tailored properties.
A Key Derivative: An Overview of 1-(1H-Benzimidazol-2-yl)ethanol
Among the vast family of benzimidazole derivatives, this compound stands out as a significant intermediate and a subject of focused research. Its structure features a benzimidazole core substituted at the 2-position with an ethanol (B145695) group, introducing a chiral center and a hydroxyl functional group. These additions significantly influence its chemical reactivity and potential applications.
The synthesis of this compound and its analogs is a key area of investigation. Researchers have explored various synthetic routes, often involving the condensation of o-phenylenediamine (B120857) with lactic acid or its derivatives. The presence of the hydroxyl group provides a convenient handle for further chemical modifications, allowing for the creation of a diverse library of related compounds with potentially enhanced biological activities or material properties. iosrjournals.org
The Importance of Three-Dimensionality: Stereochemical Considerations
The presence of a chiral center at the carbon atom bearing the hydroxyl group in this compound introduces the concept of stereoisomerism. This means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(1H-Benzimidazol-2-yl)ethanol and (S)-1-(1H-Benzimidazol-2-yl)ethanol. nih.gov
In biological systems, the three-dimensional arrangement of a molecule is often critical for its activity. Enantiomers can exhibit significantly different pharmacological and toxicological profiles. Therefore, the stereoselective synthesis and separation of the individual enantiomers of this compound are of paramount importance in medicinal chemistry research. nih.gov Techniques such as chiral chromatography and enantioselective synthesis are employed to obtain enantiomerically pure forms of the compound, enabling a more precise evaluation of their biological effects. youtube.comsigmaaldrich.com The determination of the absolute configuration of each enantiomer is also a crucial aspect of this research.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H10N2O | nih.gov |
| Molecular Weight | 162.19 g/mol | nih.gov |
| IUPAC Name | This compound | mzcloud.org |
| CAS Number | 19018-24-7 | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-6,12H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHWEHOSQYNGOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90940562 | |
| Record name | 1-(1H-Benzimidazol-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90940562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19018-24-7 | |
| Record name | α-Methyl-1H-benzimidazole-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19018-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 1-(2-benzimidazolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019018247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1H-Benzimidazol-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90940562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways of 1 1h Benzimidazol 2 Yl Ethanol
Conventional Synthetic Routes to the Benzimidazole (B57391) Core
The foundational step in synthesizing many benzimidazole derivatives, including 1-(1H-benzimidazol-2-yl)ethanol, is the construction of the benzimidazole nucleus itself. Historically, this has been achieved through the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. chemmethod.comnih.gov
Condensation Reactions Utilizing o-Phenylenediamine and Precursors
A primary and widely employed method for forming the benzimidazole ring system is the reaction between o-phenylenediamine and a suitable carboxylic acid. chemmethod.com In the specific case of this compound, the precursor would logically be lactic acid. This reaction typically involves heating the two reactants, often in the presence of an acid catalyst, to facilitate the cyclization and dehydration process, yielding the desired 2-substituted benzimidazole. chemmethod.com
Another established variation of this method involves the condensation of o-phenylenediamine with aldehydes. nih.govresearchgate.net This approach requires an oxidative cyclodehydrogenation step to form the final benzimidazole product. nih.gov Various oxidizing agents have been utilized for this purpose. nih.gov
A mixture of p-aminobenzoic acid and o-phenylenediamine can be refluxed in o-phosphoric acid at high temperatures (180-200 °C) for several hours to yield the corresponding benzimidazole derivative. ijrpc.com The reaction mixture is subsequently cooled, neutralized with a base like 10% NaOH, and the product is precipitated and purified, often by recrystallization from ethanol (B145695). ijrpc.com
| Reactants | Reagents/Conditions | Product | Yield | Reference |
| o-Phenylenediamine, p-Aminobenzoic acid | o-Phosphoric acid, 180-200 °C, 4h | 4-(1H-Benzo[d]imidazol-2-yl)aniline | 66% | ijrpc.com |
| o-Phenylenediamine, Carboxylic acids | Ammonium chloride, Ethanol, 80-90°C | 2-Substituted benzimidazoles | 72-90% | semanticscholar.org |
Refluxing Conditions and Solvent Systems (e.g., Ethanol)
Refluxing in an appropriate solvent is a common technique to provide the necessary thermal energy for the condensation reaction to proceed to completion. chemmethod.comnih.gov Ethanol is a frequently chosen solvent due to its ability to dissolve the reactants and its relatively high boiling point, which allows for sustained heating. nih.goviajpr.com The reaction mixture, containing o-phenylenediamine and the carboxylic acid or aldehyde, is heated under reflux for a period ranging from a few hours to several hours to ensure the formation of the benzimidazole ring. nih.govijprs.com For instance, the synthesis of certain benzimidazole-2-yl hydrazones involves refluxing the precursor compounds in ethanol for 3-4 hours. nih.gov Similarly, the synthesis of napthaimidazoles often involves the condensation of an aryl-1,2-diamine with aldehydes in refluxing ethanol for 2–12 hours. ijprs.com
Green Chemistry Approaches and Sustainable Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for chemical synthesis. sphinxsai.com This "green chemistry" approach aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. sphinxsai.com Several green methodologies have been successfully applied to the synthesis of benzimidazoles.
| Reactants | Catalyst | Solvent/Conditions | Yield | Reference |
| o-Phenylenediamine, Aldehyde | Ammonium chloride | 80-90°C | Moderate to good | sphinxsai.com |
| o-Phenylenediamine, Substituted aldehydes | Zinc triflate | Ethanol, Reflux | --- | sphinxsai.com |
| o-Phenylenediamine, Aromatic aldehydes | NH4OAc | Absolute ethanol | Excellent | researchgate.net |
Hydrothermal Treatment
Hydrothermal synthesis is another green chemistry technique that utilizes water as a solvent at elevated temperatures and pressures. An ethanol-assisted hydrothermal method has been reported for the synthesis of certain inorganic materials, which improves the dispersity and decreases the size of particles. rsc.org While direct application to this compound is not extensively documented, the principles of hydrothermal synthesis, particularly its use of water as a benign solvent, align with the goals of green chemistry and could be a potential route for benzimidazole synthesis.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. sphinxsai.comarkat-usa.org The application of microwave irradiation can accelerate thermal organic reactions, sometimes even in the absence of a solvent. arkat-usa.org The synthesis of benzimidazoles has been shown to be significantly more efficient under microwave irradiation. For example, the reaction of o-phenylenediamine with formic acid, which requires 2 hours of reflux under conventional heating, can be completed in just 7 minutes with microwave assistance. sphinxsai.com Similarly, the synthesis of 2-methyl benzimidazole from o-phenylenediamine dihydrochloride (B599025) and glacial acetic acid requires 45 minutes of reflux conventionally, but only 8 minutes under microwave irradiation. sphinxsai.com This technique has been successfully used for the synthesis of various benzimidazole derivatives, highlighting its potential for the rapid and efficient production of this compound. iajpr.comarkat-usa.org
| Reactants | Conditions | Conventional Time | Microwave Time | Reference |
| o-Phenylenediamine, Formic acid | Heating | 2 hours | 7 minutes | sphinxsai.com |
| o-Phenylenediamine dihydrochloride, Glacial acetic acid | Reflux | 45 minutes | 8 minutes | sphinxsai.com |
| 1-Fluoro-2-nitrobenzene, Various amines | Toluene, Reflux | Slower | Faster | iajpr.com |
Synthesis of Substituted this compound Derivatives
Methyl and Chloro Substitutions on the Benzimidazole Ring
The introduction of methyl and chloro groups onto the benzimidazole ring is a common strategy to modulate the molecule's properties. This is typically achieved by starting with a substituted benzene-1,2-diamine. For example, to synthesize 6-methyl or 6-chloro substituted benzimidazoles, 4-methyl-benzene-1,2-diamine or 4-chloro-benzene-1,2-diamine is used as the starting material. diva-portal.orgnih.govrsc.org
The synthesis involves the condensation of the substituted o-phenylenediamine with an appropriate aldehyde. diva-portal.orgnih.gov Sodium metabisulfite (B1197395) (Na2S2O5) is often used as a mild and efficient oxidizing reagent for this condensation, which can be performed using either conventional heating or microwave irradiation. nih.govrsc.org Microwave-assisted methods are particularly advantageous as they dramatically reduce reaction times from hours to minutes and often result in higher yields. diva-portal.orgnih.gov For instance, yields for the initial condensation step can increase by 7% to 22% when using microwave heating compared to conventional reflux methods. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Substituted Benzimidazoles
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional Heating | 6–12 hours | 75–93% | diva-portal.org |
This table illustrates the general advantages of microwave-assisted synthesis for the initial condensation step in forming substituted benzimidazole rings.
N-Alkylation and N-Benzylation Strategies
Following the formation of the benzimidazole ring, the nitrogen atom at position 1 (N-1) can be functionalized through alkylation or benzylation. This N-substitution is a key step in creating a diverse library of derivatives. diva-portal.orgrsc.org The reaction typically involves treating the parent benzimidazole with an alkyl or benzyl (B1604629) halide in the presence of a base, such as potassium carbonate. nih.gov
Both conventional heating under reflux and microwave-assisted protocols have been successfully applied for N-alkylation and N-benzylation. diva-portal.orgnih.gov Microwave irradiation often provides superior results, offering moderate to excellent yields (46% to 98%) in shorter reaction times compared to conventional methods (35% to 86% yields). diva-portal.org
A specific example is the synthesis of (±)-1-(1-allyl-1H-benzimidazol-2-yl)ethanol, which was prepared by reacting (±)-1-(1H-benzimidazol-2-yl)ethanol with 3-bromoprop-1-ene. nih.gov This demonstrates a direct N-alkylation on the pre-formed this compound molecule. Research has also described efficient, metal-free alkylation of 1H-benzimidazole using ketonic Mannich bases as the alkylating agents, catalyzed by Montmorillonite K10 clay. researchgate.net
Table 2: Synthesis of N-Substituted Benzimidazole Derivatives
| Substitution Type | Reagents | Method | Yield | Reference |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halides, K2CO3 | Microwave | 46-98% | diva-portal.org |
| N-Benzylation | Benzyl Halides, K2CO3 | Microwave | 46-98% | diva-portal.org |
| N-Allylation | 3-bromoprop-1-ene | Not specified | Not specified | nih.gov |
Introduction of Bis-Benzimidazole Structures
Bis-benzimidazole structures, which contain two benzimidazole units linked together, are another important class of derivatives. General synthetic strategies often involve the condensation of o-phenylenediamine with dicarboxylic acids or their derivatives to form a symmetric bis-benzimidazole. researchgate.netmdpi.com
Alternatively, a stepwise approach can be used. For example, 2-(chloromethyl)-1H-benzo[d]imidazole, prepared from o-phenylenediamine and chloroacetic acid, can serve as a building block. mdpi.com This intermediate can then be reacted with another benzimidazole-containing molecule to create a linker between the two rings. One specific example is the synthesis of (2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-6-yl)(phenyl)methanone (BIPM), where a thioether linkage connects the two benzimidazole moieties. mdpi.com Another documented structure is 1-(1H-benzimidazol-2-yl)-N-(1H-benzimidazol-2-ylmethyl)methanamine (abb), where the two benzimidazole units are linked by a methylamine (B109427) group. researchgate.netmdpi.com These syntheses are often carried out in solvents like methanol. mdpi.com
Derivatization and Functionalization of the Ethanol Moiety
The ethanol side chain of this compound offers a reactive site for further chemical modification. The hydroxyl group can undergo various reactions to produce a range of functionalized derivatives.
One key transformation is the oxidation of the secondary alcohol to a ketone. The resulting compound, 1-(1H-Benzimidazole-2-yl)ethanone, has been used as a ligand in the synthesis of coordination complexes with metal ions like Co(II), Ni(II), and Cu(II). iosrjournals.org
Esterification of the hydroxyl group is another common derivatization strategy. While not demonstrated on the title compound directly in the provided sources, the synthesis of ester derivatives of the structurally similar 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol suggests this is a viable pathway. researchgate.net
Furthermore, the ethanol moiety can be converted into other functional groups. For instance, the synthesis of benzimidazole phosphonate (B1237965) derivatives has been reported. ekb.eg This can be achieved by reacting a 2-chloro-1H-benzimidazole precursor with Wittig-Horner reagents or trialkyl phosphites. ekb.eg While this starts from a chlorinated precursor rather than the ethanol derivative itself, it points to methods for introducing phosphorus-containing functional groups at the 2-position. The synthesis of benzimidazol-2-ylalkanethiols has also been documented, indicating that the hydroxyl group could potentially be substituted with a thiol group. rsc.org
Table 3: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| CaAl2O4 (Calcium Aluminate) | |
| ZnO (Zinc Oxide) | |
| Fe3O4@SiO2/collagen | |
| o-phenylenediamine (benzene-1,2-diamine) | |
| 4-methyl-benzene-1,2-diamine | |
| 4-chloro-benzene-1,2-diamine | |
| Sodium metabisulfite (Na2S2O5) | |
| Potassium carbonate (K2CO3) | |
| (±)-1-(1-allyl-1H-benzimidazol-2-yl)ethanol | |
| 3-bromoprop-1-ene | |
| Montmorillonite K10 | |
| Chloroacetic acid | |
| 2-(chloromethyl)-1H-benzo[d]imidazole | |
| (2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-6-yl)(phenyl)methanone (BIPM) | |
| 1-(1H-benzimidazol-2-yl)-N-(1H-benzimidazol-2-ylmethyl)methanamine (abb) | |
| 1-(1H-Benzimidazole-2-yl)ethanone | |
| 2-chloro-1H-benzimidazole |
Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups and elucidating the bonding structure of a molecule by probing its vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 1-(1H-Benzimidazol-2-yl)ethanol, typically recorded using KBr pellets, reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. icm.edu.plresearchgate.net A key feature in the IR spectrum is the stretching vibrations of the aromatic C-H bonds, which are observed in the region of 3100–3000 cm⁻¹. icm.edu.plresearchgate.net Specifically, bands have been noted at 3166, 3132, 3103, and 3055 cm⁻¹. icm.edu.pl The spectrum is also marked by the presence of intermolecular O-H···N and N-H···O hydrogen bonds, which influence the position and shape of the O-H and N-H stretching bands. nih.govresearchgate.net The O-H bond in alcohols typically shows a strong, broad absorption band in the range of 3200–3600 cm⁻¹, a characteristic broadened by hydrogen bonding. pressbooks.pub Similarly, the N-H stretching vibration in heteroaromatic compounds is found between 3500 and 3300 cm⁻¹. nih.gov
The C=C stretching vibrations within the benzimidazole (B57391) ring system are found in the 1650-1430 cm⁻¹ range. icm.edu.plresearchgate.net Other significant absorptions include the in-plane C-H deformation (1275-1000 cm⁻¹) and the out-of-plane C-H deformation (900-690 cm⁻¹). icm.edu.plresearchgate.net The C-N stretching bands are typically identified in the 1328–1266 cm⁻¹ region. icm.edu.pl
Table 1: Selected FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment |
|---|---|
| 3166, 3132, 3103, 3055 | Aromatic C-H Stretching |
| 1650-1430 | C=C Stretching (Aromatic Ring) |
| 1328-1266 | C-N Stretching |
| 1275-1000 | In-plane C-H Deformation |
| 900-690 | Out-of-plane C-H Deformation |
Fourier Transform Raman (FT-Raman) Spectroscopy
The FT-Raman spectrum provides complementary information to FT-IR, particularly for non-polar bonds. For this compound, the FT-Raman spectrum was obtained with a laser excitation source, often at 632.8 nm. nih.govnih.gov Aromatic C-H stretching vibrations are also visible in the Raman spectrum, with a characteristic band observed at 3060 cm⁻¹. icm.edu.pl The symmetric and asymmetric stretching bands for the methyl (CH₃) group are calculated to be in the 2934–3015 cm⁻¹ interval. icm.edu.pl Raman spectroscopy is a valuable tool for confirming the formation of organo-selenium complexes from benzimidazolium ligands, as it can detect the formation of new bonds and changes in the polarizability of the benzimidazolium ring. nih.gov
Table 2: Selected FT-Raman Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment |
|---|---|
| 3060 | Aromatic C-H Stretching |
| 2934–3015 (Calculated) | CH₃ Symmetric and Asymmetric Stretching |
Interpretation of Characteristic Vibrational Frequencies
The analysis of vibrational spectra hinges on correlating observed bands with specific molecular motions. In this compound, the high-frequency region (>3000 cm⁻¹) is dominated by O-H, N-H, and C-H stretching modes. The aromatic C-H stretching bands appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethanol (B145695) substituent appear just below. vscht.cz The broadness of the O-H and N-H bands is a direct consequence of intermolecular hydrogen bonding, which creates a variety of local environments. nih.govpressbooks.pub
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for mapping the carbon and hydrogen framework of a molecule. Experiments are typically conducted in a deuterated solvent, such as dimethyl sulfoxide (B87167) (DMSO-d₆), with tetramethylsilane (B1202638) (TMS) as an internal reference. icm.edu.plresearchgate.net
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound displays distinct signals for each type of proton. The aromatic protons of the benzimidazole ring typically appear as a multiplet in the downfield region of 7.48–7.72 ppm. icm.edu.pl The proton attached to the hydroxyl group (OH) is also observed in this region. The methine proton (-CH) of the ethanol group shows a signal at approximately 4.95 ppm, while the methyl protons (-CH₃) resonate further upfield at around 2.42 ppm. icm.edu.pl Another signal at 3.41 ppm has also been noted in experimental data. icm.edu.pl The chemical shifts are influenced by the electronic environment, with electronegative atoms like oxygen and nitrogen causing adjacent protons to appear at a lower field.
Table 3: Experimental ¹H NMR Chemical Shifts (δ) for this compound in DMSO
| Proton Type | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (Ar-H) | 7.48 - 7.72 | Multiplet |
| Methine (CH) | 4.95 | - |
| H17 (assignment varies) | 3.41 | - |
| Methyl (CH₃) | 2.42 | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the influence of electronegative nitrogen atoms, the carbon atoms C1, C2, and C7 of the benzimidazole ring are shifted downfield. icm.edu.pl Experimental values for these carbons have been observed at 159.20 ppm (C1), 154.95 ppm (C2), and 131.90 ppm (C7). icm.edu.pl The other aromatic carbons in the ring produce signals at 129.27, 127.85, 123.01, and 118.39 ppm. icm.edu.pl The chemical shifts of carbons in aromatic rings are typically found between 125 and 150 ppm. libretexts.org The carbon attached to the hydroxyl group (CH-OH) is expected in the 50-65 ppm range, while the methyl carbon (CH₃) appears at the highest field, typically between 10-15 ppm. libretexts.org
Table 4: Experimental ¹³C NMR Chemical Shifts (δ) for this compound in DMSO
| Carbon Type | Chemical Shift (ppm) |
|---|---|
| C1 (N-C-N) | 159.20 |
| C2 | 154.95 |
| C7 | 131.90 |
| Aromatic (Ar-C) | 129.27 |
| Aromatic (Ar-C) | 127.85 |
| Aromatic (Ar-C) | 123.01 |
| Aromatic (Ar-C) | 118.39 |
Correlation with Theoretical Calculations (e.g., DFT)
Density Functional Theory (DFT) calculations have been instrumental in understanding the molecular properties of this compound. Using the B3LYP method with a 6-311++G(d,p) basis set, researchers have determined the optimized geometric structure, vibrational frequencies, and electronic properties of the molecule. icm.edu.pl
Conformational analysis through Potential Energy Surface (PES) scans, performed with the same DFT method, identified the most stable conformer of the compound. researchgate.net This stability is achieved at specific torsion angles, resulting in an energy of -533.8574 Hartrees. researchgate.net Theoretical calculations have also been employed to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts, which have shown good agreement with experimental data. icm.edu.pl Furthermore, DFT has been used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, providing insights into the molecule's electron-donating and accepting capabilities. icm.edu.plresearchgate.net
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry confirms the molecular weight of this compound. The compound has a molecular formula of C₉H₁₀N₂O, corresponding to an average mass of 162.19 g/mol . Electrospray ionization mass spectrometry (ESI-MS) has been used to determine its mass-to-charge ratio (m/z). The calculated m/z for the deprotonated molecule [C₁₄H₉N₂O–H] is 161.19, with an experimental value found to be 161.18, confirming the molecular weight. iucr.org High-quality, manually curated mass spectral data for this compound is available in specialized databases, offering detailed fragmentation analysis. mzcloud.org
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The electronic transitions of this compound have been investigated using UV-Vis spectroscopy. Experimental measurements in ethanol have been compared with theoretical calculations to understand the electronic absorption properties. icm.edu.pl The experimental UV-Vis spectrum shows absorption peaks at 254 nm, 250 nm, and 236 nm. icm.edu.pl Time-dependent DFT (TD-DFT) calculations at the B3LYP/6-311++G(d,p) level have been used to predict the low-lying excited states of the molecule, showing good agreement with the experimental data. icm.edu.pl These calculations help in assigning the observed absorption bands to specific electronic transitions within the molecule. icm.edu.pl
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction has provided definitive insights into the three-dimensional structure of this compound.
X-ray diffraction studies reveal that this compound crystallizes in the orthorhombic space group P2₁2₁2. iucr.org The asymmetric unit of the crystal structure contains two crystallographically independent molecules, labeled as A and B. researchgate.netiucr.org The benzimidazole ring system in both molecules is nearly planar. iucr.orgnih.gov The deviation from the mean plane is minimal, with the largest being 0.025 (3) Å for one molecule and 0.018 (3) Å for the other. iucr.orgnih.gov The dihedral angle between the fused benzene (B151609) and imidazole (B134444) rings is approximately 35.01 (9)°. iucr.orgresearchgate.net The bond lengths and angles within the molecules are within normal ranges. iucr.orgiucr.org
Table 1: Crystal Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2 |
| a | 13.734 (3) Å |
| b | 15.376 (3) Å |
| c | 7.9163 (16) Å |
| V | 1671.7 (6) ų |
| Z | 8 |
Data sourced from references iucr.orgresearchgate.net
The crystal structure of this compound is characterized by an extensive network of intermolecular hydrogen bonds. iucr.orgnih.gov The two independent molecules in the asymmetric unit are linked by an O-H···N hydrogen bond. iucr.orgiucr.org These molecules are further connected through both O-H···N and N-H···O hydrogen bonds, creating a two-dimensional network. researchgate.netiucr.org This supramolecular assembly results in the formation of sheets that are parallel to the (010) plane of the crystal lattice. iucr.orgnih.gov This hydrogen bonding is a crucial factor in the packing of the molecules in the solid state.
Table 2: Hydrogen-Bond Geometry
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Symmetry Codes |
|---|---|---|---|---|---|
| O1—H1···N3 | 0.82 | 1.91 | 2.713 (4) | 165 | (i) x-1/2, -y+1/2, -z+1 |
| N4—H4···O1 | 0.86 | 1.97 | 2.828 (4) | 178 | (ii) x, y, z-1 |
| O2—H2···N2 | 0.82 | 1.93 | 2.743 (4) | 170 | (iii) |
| N1—H1A···O2 | 0.86 | 1.93 | 2.751 (4) | 160 |
Data sourced from reference iucr.org
The single-crystal X-ray diffraction data allows for a detailed conformational analysis of this compound. The study determined the relative configuration of the chiral centers at C8 and C17, which have the same absolute configuration, either (S,S) or (R,R). researchgate.netiucr.org The planarity of the benzimidazole and ethanol moieties is a key conformational feature, with a maximum deviation of 0.025 Å from the mean plane. The specific arrangement of the ethanol substituent relative to the benzimidazole ring system is stabilized by the intermolecular hydrogen bonding network.
Elemental Analysis (CHN)
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a chemical compound. This method provides crucial data for verifying the empirical and molecular formula of a newly synthesized substance. The analysis involves combusting a small, precisely weighed sample in an oxygen-rich environment. The resulting combustion gases—carbon dioxide, water vapor, and nitrogen oxides—are measured, allowing for the calculation of the elemental composition of the original sample.
For a compound to be considered pure, the experimentally determined ("found") percentages of C, H, and N must closely match the theoretically calculated values derived from its proposed molecular formula. According to guidelines for chemical publications, a deviation of ±0.4% between the found and calculated values is generally considered acceptable proof of purity. The accuracy of modern automated CHNS analyzers is typically specified within ±0.3%.
For this compound, the molecular formula is established as C₉H₁₀N₂O. Based on this formula, the theoretical elemental composition has been calculated. Any experimental analysis of a pure sample of this compound is expected to yield results that align with these theoretical values within the accepted margins of error.
Table 1: Elemental Analysis Data for this compound
| Element | Carbon (C) | Hydrogen (H) | Nitrogen (N) |
| Calculated (%) | 66.65 | 6.21 | 17.27 |
| Found (%) | N/A | N/A | N/A |
| Calculated values are based on the molecular formula C₉H₁₀N₂O (Molecular Weight: 162.19 g/mol ). No specific experimental "Found" values were available in the cited literature. |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been a central method for investigating 1-(1H-Benzimidazol-2-yl)ethanol. It is widely used due to its favorable balance between computational cost and accuracy in predicting molecular properties. researchgate.net Studies have employed DFT, specifically using the B3LYP functional with various basis sets like 6-311++G(d,p), to perform a range of calculations. icm.edu.plnih.gov
Geometric Structure Optimization
Theoretical calculations have been employed to determine the most stable three-dimensional arrangement of atoms in this compound. Using DFT with the B3LYP/6-311++G(d,p) basis set, a full geometry optimization of the molecule has been performed without any symmetry constraints. icm.edu.pl The optimization process involves finding the minimum energy conformation of the molecule. scm.comyoutube.com
A Potential Energy Surface (PES) scan was conducted to identify the most stable conformer by analyzing the energy changes associated with the rotation around specific dihedral angles. icm.edu.pl For this compound, the most stable structure was found at torsion angles of 151.85° and -75°. icm.edu.pl
Experimental crystallographic data confirms that the fused benzene (B151609) and imidazole (B134444) rings are nearly coplanar. nih.govresearchgate.net In the crystal structure, the largest deviation from the mean plane of the benzimidazole (B57391) system is minimal, indicating a high degree of planarity. nih.govresearchgate.net The optimized molecular structure calculated by DFT methods is in good agreement with such experimental data. icm.edu.pl
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Length (Å) | C1-C2 | 1.393 |
| Bond Length (Å) | N1-C7 | 1.381 |
| Bond Length (Å) | C8-O1 | 1.425 |
| Bond Angle (°) | C2-C1-N1 | 109.8 |
| Bond Angle (°) | C7-N2-C6 | 105.5 |
| Dihedral Angle (°) | C1-C2-C3-N2 | -179.9 |
HOMO-LUMO Energy Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. schrodinger.com The energy difference between these orbitals, known as the HOMO-LUMO gap, indicates the molecule's kinetic stability and is a key parameter in quantum chemical calculations. schrodinger.comnih.gov
For this compound, the HOMO and LUMO energies have been calculated using the DFT/B3LYP method with the 6-311++G(d,p) basis set. icm.edu.pl The HOMO energy reflects the molecule's ability to donate an electron, while the LUMO energy indicates its capacity to accept an electron. icm.edu.pl A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.gov
The analysis shows that the HOMO is primarily localized over the benzimidazole ring, whereas the LUMO is distributed over the entire molecule. The calculated energy gap provides insights into the charge transfer interactions that can occur within the molecule. icm.edu.pl
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.99 |
| ELUMO | -0.29 |
| Energy Gap (ΔE) | 5.70 |
Prediction of Spectroscopic Parameters (IR, Raman, NMR, UV-Vis)
DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for validation.
Vibrational Spectra (IR and Raman): The theoretical vibrational frequencies, as well as IR and Raman intensities for this compound, have been calculated. icm.edu.pl These calculations, based on the B3LYP/6-311++G(d,p) level of theory, show good agreement with the experimental FT-IR and FT-Raman spectra after applying a scaling factor. icm.edu.pl The potential energy distribution (PED) analysis is used to assign the calculated vibrational frequencies to specific modes of vibration, such as C-H stretching, C=C stretching, and N-H bending. icm.edu.pl
NMR Spectra: The chemical shifts for ¹H and ¹³C NMR have been computed using the Gauge-Invariant Atomic Orbital (GIAO) method with the B3LYP/6-311G(d,p) level of theory. icm.edu.pl The calculated chemical shifts for the protons and carbons in the benzimidazole ring and the ethanol (B145695) substituent correspond well with the experimental NMR data recorded in DMSO solution. icm.edu.pl
| Atom | Experimental ¹³C | Theoretical ¹³C | Atom | Experimental ¹H | Theoretical ¹H |
|---|---|---|---|---|---|
| C2 | 114.99 | 123.00 | H17 | 3.41 | 3.41 |
| C3 | 122.37 | 130.70 | H18 | 4.95 | 4.95 |
| C4 | 122.37 | 133.77 | H19 | 2.42 | 2.42 |
| C5 | 114.99 | 135.55 | Aromatic H | 7.72-7.48 | - |
UV-Vis Spectrum: The electronic absorption spectrum has been predicted using Time-Dependent DFT (TD-DFT) calculations. icm.edu.pl This method calculates the vertical excitation energies, oscillator strengths, and corresponding wavelengths. The calculations for this compound predicted absorption peaks that align well with the experimentally measured UV-Vis spectrum, with the main absorption corresponding to the electron transition between the HOMO and LUMO. icm.edu.pl The calculation predicted sharp peaks at 254 nm, 250 nm, and 236 nm, which is in good agreement with the experimental data showing absorption at 266 nm and 194 nm. icm.edu.pl
Molecular Dynamics Simulations
While specific molecular dynamics (MD) simulation studies focused solely on this compound are not extensively documented in the reviewed literature, this computational technique is widely applied to study the behavior of benzimidazole derivatives and other biomolecules over time. acs.org MD simulations provide insights into the conformational flexibility, stability of molecule-receptor complexes, and the influence of solvent on molecular structure. acs.org For similar benzimidazole-based compounds, MD simulations have been used to analyze the stability of interactions with biological targets, such as enzymes or proteins, by calculating parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over simulation periods. acs.org Such studies are crucial for understanding the dynamic behavior that underpins a molecule's biological activity.
Quantum Chemical Calculations
Quantum chemical calculations encompass a broad range of methods used to study this compound, with DFT being the most prominently featured approach. researchgate.neticm.edu.pl These calculations have been instrumental in providing a detailed understanding of the molecule's electronic structure, molecular geometry, and spectroscopic properties. icm.edu.pl
The comprehensive analysis includes:
Conformational Analysis: To identify the most stable isomer. icm.edu.pl
Vibrational Analysis: To assign and interpret IR and Raman spectra. icm.edu.pl
NMR Chemical Shift Calculations: To aid in the structural elucidation. icm.edu.pl
Electronic Spectra Calculations: To understand the nature of electronic transitions. icm.edu.pl
Frontier Molecular Orbital Analysis: To evaluate chemical reactivity and stability. icm.edu.plnih.gov
The close correlation between the results from these quantum chemical calculations and experimental findings underscores the predictive power and reliability of these theoretical methods in characterizing complex organic molecules. icm.edu.pl
Coordination Chemistry of 1 1h Benzimidazol 2 Yl Ethanol Complexes
Ligand Properties and Chelation Modes
1-(1H-Benzimidazol-2-yl)ethanol is a versatile ligand possessing multiple potential coordination sites. The benzimidazole (B57391) ring contains a pyridinic nitrogen atom (N3) and an imino proton on the N1 nitrogen, both of which can participate in coordination. Additionally, the ethanol (B145695) substituent attached at the 2-position of the benzimidazole ring introduces a hydroxyl group, providing another potential coordination site through its oxygen atom.
The crystal structure of (±)-1-(1H-Benzimidazol-2-yl)ethanol reveals a nearly planar fused benzene (B151609) and imidazole (B134444) ring system. iucr.orgresearchgate.net The molecular structure is stabilized by intermolecular O-H···N and N-H···O hydrogen bonds, leading to the formation of a sheet-like structure in the solid state. iucr.orgresearchgate.netnih.gov
The chelation behavior of this compound with metal ions can occur in several modes. It can act as a bidentate ligand, coordinating to a metal center through the pyridinic nitrogen of the imidazole ring and the oxygen atom of the hydroxyl group. This forms a stable five-membered chelate ring. In some instances, the ligand may coordinate in a monodentate fashion, primarily through the more basic pyridinic nitrogen. Furthermore, deprotonation of the N-H group of the imidazole ring or the hydroxyl group can lead to the formation of anionic ligands, which can then form neutral chelate complexes. iosrjournals.org The specific chelation mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating species.
Synthesis of Metal Complexes
The synthesis of metal complexes with this compound is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent, often an alcohol like ethanol or methanol. The reaction is frequently carried out under reflux to facilitate complex formation. iosrjournals.org
Complexation with Transition Metals (e.g., Co(II), Pd(II), Zn(II), Cu(II), Mn(II), Fe(II), Ni(II))
Complexes of several first-row transition metals with benzimidazole derivatives, including those structurally similar to this compound, have been synthesized and characterized. For instance, the synthesis of Co(II), Ni(II), and Cu(II) complexes with the related ligand 1-(1H-Benzimidazol-2-yl)ethanone (AcbzH) has been reported. iosrjournals.org These syntheses typically involve the reaction of the ligand with the respective metal chlorides, sulfates, or acetates in an alcoholic medium. iosrjournals.org The resulting complexes can be isolated as precipitates upon cooling or concentration of the reaction mixture.
While specific reports on the synthesis of Pd(II), Mn(II), and Fe(II) complexes with this compound are less common in the reviewed literature, methods for preparing complexes with other benzimidazole derivatives are well-established. For example, Pd(II) complexes with benzimidazol-2-thione and diamine ligands have been synthesized from Na2PdCl4. researchgate.net Similarly, Mn(II) and Fe(II) complexes with various substituted benzimidazole ligands have been prepared, suggesting that similar synthetic strategies could be applicable. researchgate.netresearchgate.netcyberleninka.ru
Stoichiometric and Structural Characterization of Complexes
The stoichiometry of the metal complexes of this compound can vary depending on the metal-to-ligand ratio used in the synthesis and the coordination preferences of the metal ion. For the related 1-(1H-Benzimidazol-2-yl)ethanone, complexes with both 1:1 and 1:2 metal-to-ligand ratios have been isolated. iosrjournals.org For example, dihalo complexes often exhibit a 1:1 stoichiometry, while neutral bis-chelates typically show a 1:2 ratio. iosrjournals.org
Structural characterization through single-crystal X-ray diffraction provides definitive information on the coordination geometry of the metal center and the chelation mode of the ligand. While a crystal structure for a complex of this compound itself was not found in the reviewed literature, data for related structures offer insights. For example, the crystal structure of (S)-1-(1-ferrocenylmethyl-1H-benzimidazol-2-yl)ethanol monohydrate has been determined, revealing the coordination of the benzimidazole nitrogen to the metal center. nih.gov In many benzimidazole-metal complexes, the metal ions adopt common geometries such as octahedral or tetrahedral. iosrjournals.orglew.ro
Spectroscopic Characterization of Metal Complexes
Spectroscopic techniques are crucial for elucidating the structure and bonding in metal complexes of this compound.
Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, characteristic bands for the N-H, O-H, and C=N stretching vibrations are observed. Upon complexation, shifts in these bands provide evidence of coordination. A shift in the ν(C=N) band to lower or higher wavenumbers is indicative of the coordination of the pyridinic nitrogen to the metal ion. Changes in the position and shape of the ν(O-H) band can suggest the involvement of the hydroxyl group in coordination. The disappearance of the N-H stretching vibration can indicate deprotonation of the imidazole ring upon formation of a neutral chelate complex. iosrjournals.org
Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ion and charge transfer bands. For instance, in the case of Co(II) and Ni(II) complexes with 1-(1H-Benzimidazol-2-yl)ethanone, d-d transitions consistent with octahedral geometry have been observed. iosrjournals.org The positions of these bands are influenced by the ligand field strength and the coordination geometry around the metal ion.
The following table summarizes typical electronic spectral data for complexes of the related ligand, 1-(1H-Benzimidazol-2-yl)ethanone (AcbzH).
| Complex | Electronic Transition Bands (cm⁻¹) | Assignment | Probable Geometry |
| [Co(AcbzH)₂Cl₂] | 19,400, 22,500 | ⁴T₁g → ⁴T₁g(P), ⁴T₁g → ⁴A₂g | Octahedral |
| [Ni(AcbzH)₂Cl₂] | 16,500, 24,800 | ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P) | Octahedral |
| [Cu(AcbzH)Cl₂] | 14,800 | ²E_g → ²T₂g | Distorted Octahedral |
Data sourced from a study on 1-(1H-Benzimidazol-2-yl)ethanone complexes and presented as a reasonable analogy. iosrjournals.org
Thermogravimetric Analysis (TGA) of Complexes
Thermogravimetric analysis (TGA) is employed to study the thermal stability of the metal complexes and to determine the presence of coordinated or lattice solvent molecules. The TGA curve provides information about the decomposition steps of the complex as a function of temperature. For example, the TGA of a dipyridine adduct of a Ni(II) complex with 1-(1H-Benzimidazol-2-yl)ethanone, [Ni(Acbz)₂(Py)₂], showed stability up to 105°C. iosrjournals.org The initial weight loss observed often corresponds to the removal of solvent molecules, followed by the decomposition of the organic ligand at higher temperatures, ultimately leaving a metal oxide residue. For instance, the TGA of Co(II) and Cu(II) complexes of a different bis-benzimidazole ligand showed an initial weight loss below 100°C, attributed to the loss of uncoordinated water molecules. lew.ro
Magnetic Measurements of Complexes
Magnetic susceptibility measurements at room temperature provide valuable information about the electronic configuration and the geometry of the metal ion in the complex. The magnetic moment (μ_eff) can be calculated from these measurements. For instance, Co(II) complexes with high-spin octahedral geometry typically exhibit magnetic moments in the range of 4.3-5.2 B.M., while tetrahedral Co(II) complexes have moments in the range of 4.4-4.8 B.M. High-spin octahedral Ni(II) complexes usually have magnetic moments between 2.9 and 3.4 B.M. The magnetic moments for Cu(II) complexes are generally around 1.7-2.2 B.M., consistent with one unpaired electron. iosrjournals.org Zn(II) complexes, having a d¹⁰ electronic configuration, are diamagnetic.
The following table presents magnetic moment data for some transition metal complexes of the analogous ligand 1-(1H-Benzimidazol-2-yl)ethanone (AcbzH), which are indicative of their geometries.
| Complex | Magnetic Moment (μ_eff, B.M.) | Probable Geometry |
| [Co(AcbzH)₂Cl₂] | 4.98 | Octahedral |
| [Ni(AcbzH)₂Cl₂] | 3.15 | Octahedral |
| [Cu(AcbzH)Cl₂] | 1.82 | Distorted Octahedral |
Data sourced from a study on 1-(1H-Benzimidazol-2-yl)ethanone complexes and presented as a reasonable analogy. iosrjournals.org
Electrochemical Properties of Complexes
The electrochemical behavior of metal complexes provides crucial insights into their redox properties and the electronic influence of the coordinated ligands on the metallic center. Techniques such as cyclic voltammetry are instrumental in elucidating the electron transfer processes, including the reversibility of redox events and the stability of different oxidation states of the metal ion within the complex. While comprehensive electrochemical data for complexes of this compound are not extensively documented in the reviewed literature, the general electrochemical characteristics of complexes containing similar benzimidazole-derived ligands can be discussed to infer potential behaviors.
In the case of cobalt(II) complexes with related benzimidazole derivatives, cyclic voltammetry can reveal a Co(II)/Co(I) reduction. These processes can be quasi-reversible or irreversible, depending on the solvent system and the specific ligand structure. csuohio.edu The electrochemical behavior is influenced by factors such as the substitution on the benzimidazole ring and the nature of other coordinated ligands. csuohio.edu For example, the presence of electron-donating or electron-withdrawing groups on the ligand framework can shift the redox potentials, making the metal center easier or harder to reduce or oxidize.
Similarly, the electrochemical properties of nickel(II) complexes with benzimidazole-type ligands have been investigated. These studies often focus on the Ni(II)/Ni(I) or Ni(II)/Ni(III) redox couples. The reversibility and potential of these redox events are again dependent on the ligand's electronic and steric properties.
It is important to note that the ligand itself can also be electroactive. Benzimidazole-based ligands can undergo oxidation or reduction at specific potentials, which can sometimes complicate the interpretation of the cyclic voltammograms of their metal complexes.
A detailed investigation into the electrochemical properties of this compound complexes would require experimental data from cyclic voltammetry and other electrochemical techniques. Such studies would provide specific redox potentials, information on the reversibility of the electron transfer processes, and insights into the electronic communication between the ligand and the metal center.
Due to the absence of specific experimental data in the public domain for the electrochemical properties of metal complexes with this compound, a data table of redox potentials cannot be provided at this time.
Biological and Pharmaceutical Applications of 1 1h Benzimidazol 2 Yl Ethanol Derivatives
Antimicrobial Activityeurekaselect.comnih.gov
Derivatives of the benzimidazole (B57391) scaffold are recognized for their potent activity against a variety of microbial species, encompassing both bacteria and fungi. eurekaselect.comresearchgate.net The mechanism of action for some of these compounds involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of fungal cell membranes. eurekaselect.comresearchgate.net This broad-spectrum activity has positioned benzimidazoles as a versatile class of compounds in the development of new antimicrobial agents. eurekaselect.com
Antibacterial Efficacy
Derivatives of 1-(1H-Benzimidazol-2-yl)ethanol have demonstrated notable efficacy against a range of bacterial pathogens. Research has shown that specific substituted benzimidazoles possess significant inhibitory activity against both Gram-positive and Gram-negative bacteria. nih.gov
For instance, a series of N,2,6-trisubstituted 1H-benzimidazole derivatives showed potent activity against Methicillin-Susceptible Staphylococcus aureus (MSSA) and Methicillin-Resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 16 μg/mL. nih.gov One of these compounds also displayed good activity against Escherichia coli and Streptococcus faecalis with a MIC of 16 μg/mL. nih.gov Another study highlighted a derivative, compound 2g , which exhibited significant inhibition against Streptococcus faecalis, Staphylococcus aureus, and MRSA with MIC values of 8, 4, and 4 μg/mL, respectively. nih.gov
Furthermore, certain N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives have shown inhibitory effects against P. aeruginosa and E. coli. nih.gov In one study, all tested compounds in this series showed inhibitory activity against P. aeruginosa at a MIC of 100 µg/mL. nih.gov Specific derivatives were found to be as effective as the standard drug chloramphenicol (B1208) against a strain of E. coli. nih.gov The development of benzimidazole-based derivatives is also being explored to combat Gram-negative bacteria, with some compounds showing restored antibacterial activity against wild strains of E. coli, K. pneumoniae, A. baumannii, and P. aeruginosa when combined with colistin.
Table 1: Antibacterial Efficacy of Selected this compound Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| N,2,6-trisubstituted derivatives (e.g., 3k, 3l, 4c, 4g, 4j ) | MSSA & MRSA | 4 - 16 | nih.gov |
| Compound 4c | Escherichia coli | 16 | nih.gov |
| Compound 4c | Streptococcus faecalis | 16 | nih.gov |
| Compound 2g | Streptococcus faecalis | 8 | nih.gov |
| Compound 2g | Staphylococcus aureus | 4 | nih.gov |
| Compound 2g | MRSA | 4 | nih.gov |
| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives | Pseudomonas aeruginosa | 100 | nih.gov |
| Compounds 2a, 2c, 2e | Escherichia coli (ATCC 35218) | 50 | nih.gov |
Antifungal Efficacy (e.g., Candida tropicalis)
The antifungal properties of this compound derivatives are well-documented, particularly against various Candida species. Candida tropicalis is a clinically relevant fungal pathogen, and while typically susceptible to antifungal agents, resistance is an emerging concern.
Several studies have demonstrated the potent antifungal activity of benzimidazole derivatives. A series of N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives exhibited high antifungal activity against C. albicans, C. krusei, C. glabrata, and C. parapsilosis, with efficacy comparable to or greater than the standard drug ketoconazole. nih.gov In another study, novel benzimidazole-1,3,4-oxadiazole compounds were synthesized, with some showing potent activity against Candida species. For example, compound 4p was identified as the most potent in its series, with a MIC₅₀ value of 1.95 µg/mL against C. albicans.
While extensive biochemical studies have confirmed the effectiveness of various benzimidazole derivatives against microorganisms, some derivatives specifically inhibit the biosynthesis of ergosterol in the fungal cell membrane, which is a key mechanism of their antifungal action. Although C. tropicalis is generally susceptible to most antifungals, the emergence of azole-resistant strains has been reported, often linked to mutations in the azole target enzyme, Erg11p.
Table 2: Antifungal Efficacy of Selected this compound Derivatives
| Compound/Derivative | Fungal Strain | MIC/MIC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives | Candida albicans (ATCC 24433) | <12.5 | nih.gov |
| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives | Candida krusei (ATCC 6258) | <12.5 | nih.gov |
| Compound 4h | Candida albicans | 1.95 (MIC₅₀) | |
| Compound 4p | Candida albicans | 1.95 (MIC₅₀) | |
| Compound 4p | Candida krusei | 7.8 (MIC₅₀) | |
| Compound 4p | Candida parapsilopsis | 31.25 (MIC₅₀) | |
| Compounds 1b, 1c, 2e, 2g | Candida albicans | 64 | nih.gov |
Anticancer and Antitumor Properties
The benzimidazole scaffold is a privileged structure in the development of anticancer therapeutics. eurekaselect.com Its derivatives have been investigated for their ability to combat cancer through various mechanisms, including cytotoxicity, overcoming drug resistance, and inhibiting key enzymes involved in cell proliferation. The development of these compounds is a significant focus of medicinal research due to their potential to target malignant cells.
Inhibitory Effects on Cancer Cell Lines
Derivatives of this compound have shown significant inhibitory effects across a variety of human cancer cell lines. Research into 1,2,5-trisubstituted benzimidazole derivatives demonstrated substantial cytotoxic activities in CCRF/CEM leukemia cells and Caco-2 colon cancer cells. Another study on N,2,6-trisubstituted 1H-benzimidazole derivatives found that several compounds could kill HepG2 (liver), MDA-MB-231 (breast), MCF7 (breast), RMS (rhabdomyosarcoma), and C26 (colon) cancer cells with low micromolar IC₅₀ values. nih.gov
Specifically, compound 4c from that series showed an IC₅₀ of 2.39 μM against the HepG2 cell line. nih.gov In a different study, N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives were evaluated, with compound 2g exhibiting the best antiproliferative activity against the MDA-MB-231 breast cancer cell line. nih.gov Furthermore, certain 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives have been explored for their ability to overcome imatinib (B729) resistance in chronic myeloid leukemia (CML), showing cytotoxic effects on both imatinib-sensitive (K562S) and imatinib-resistant (K562R) cells.
Anti-inflammatory and Analgesic Activities
Derivatives of this compound have demonstrated notable anti-inflammatory and analgesic properties in various preclinical studies. The benzimidazole nucleus is considered a valuable pharmacophore for the development of new anti-inflammatory and analgesic agents. nih.govd-nb.info
Research into newly synthesized pyrazole (B372694) derivatives of benzimidazole has shown significant analgesic effects. scialert.net In one study, compounds were evaluated for analgesic activity using Eddy's hot plate method in albino mice. scialert.net For instance, one particular derivative exhibited more significant analgesic activity at doses of 100 and 200 mg/kg compared to other synthesized compounds, with its effects being comparable to the standard drug, Diclofenac sodium. scialert.net
Similarly, other synthesized benzimidazole derivatives have shown promising peripheral and central analgesic properties. banglajol.info In acetic acid-induced writhing tests, a measure of peripheral analgesia, certain derivatives at a 50 mg/kg dose demonstrated writhing inhibition of 79.66% and 83.05%, respectively, comparable to the standard drug aceclofenac. banglajol.info These compounds also displayed significant central analgesic activity in tail-flick tests. banglajol.info
In the context of anti-inflammatory action, the carrageenan-induced paw edema model in rats is a standard evaluation method. nih.govnih.gov Several benzimidazole derivatives have been shown to be effective in this model. banglajol.infonih.gov One study found that its test compounds, MBPHYD and MBNHYD, possessed significant anti-inflammatory properties. nih.gov Another investigation revealed that two compounds produced promising anti-inflammatory effects, with 87.72% and 85.96% inhibition of paw edema, respectively, compared to the 92.98% reduction shown by the standard, aceclofenac. banglajol.info A separate study focusing on a benzimidazole derivative, 2-((1H-benzo[d]imiadazol-2-yl) thio)-1-3, 5-diphenyl-1h-pyrazol-1-yl) ethanone, also demonstrated significant anti-inflammatory effects by reducing paw edema and other inflammatory markers. atjls.com
The anti-inflammatory and analgesic activities of these derivatives are often linked to their antioxidant properties, which may help in reducing the gastrointestinal toxicity commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov
| Compound Type | Test Model | Activity | Key Findings | Reference |
|---|---|---|---|---|
| Pyrazole derivatives of benzimidazole | Eddy's hot plate (analgesic) | Analgesic | Compound 1c showed significant activity (8.43±0.12 at 90 min) compared to standard Diclofenac sodium (9.45±0.28 at 90 min). | scialert.net |
| Benzimidazole derivatives 1 & 2 | Acetic acid-induced writhing (analgesic) | Peripheral Analgesic | At 50 mg/kg, compounds showed 79.66% and 83.05% writhing inhibition. | banglajol.info |
| Benzimidazole derivatives 1 & 2 | Carrageenan-induced paw edema (anti-inflammatory) | Anti-inflammatory | Showed 87.72% and 85.96% paw edema inhibition, compared to 92.98% for standard aceclofenac. | banglajol.info |
| N-1-(phenylsulfonyl)-2-methylamino-substituted-1H-benzimidazole derivatives | Carrageenan-induced paw edema (anti-inflammatory) | Anti-inflammatory | Synthesized compounds were evaluated for anti-inflammatory activity. | nih.gov |
| 2-((1H-benzo[d]imiadazol-2-yl) thio)-1-3, 5-diphenyl-1h-pyrazol-1-yl) ethanone | Carrageenan-induced paw edema & Freund's Complete Adjuvant (anti-inflammatory/anti-arthritic) | Anti-inflammatory | Decreased paw edema, arthritic progression, and levels of TNF-α, IL-6, and PGE2. | atjls.com |
Antioxidant Activity and Free Radical Scavenging
The antioxidant potential of this compound and its derivatives is a significant area of research, with the benzimidazole scaffold being recognized for this property. nih.govnih.gov The presence of a hydroxyl (-OH) group in the ethanol (B145695) moiety can enhance the antioxidant capacity, enabling the compound to neutralize free radicals and mitigate oxidative stress.
Studies have employed various in vitro assays to quantify these effects, including the interaction with the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical and the scavenging of superoxide (B77818) anion radicals. nih.gov In one study, novel benzimidazole derivatives were synthesized and evaluated, with two compounds in particular (compounds 12 and 13) demonstrating very strong antioxidant capacity. nih.gov Their potency in the DPPH assay was 17-18 times greater than that of the standard antioxidant Butylated hydroxytoluene (BHT), with IC50 values of 1.3 x 10⁻⁵ M and 1.2 x 10⁻⁵ M, respectively. nih.gov
Other research has investigated N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, a type of nitrone. mdpi.com These compounds were tested for their ability to interact with the DPPH radical and scavenge other radicals. mdpi.com Nitrones with specific substitutions (4-fluorophenyl, 2,4-difluorophenyl, and 4-fluoro-3-methylphenyl) showed a high level of interaction with DPPH, ranging from 64.5% to 81% after 20 minutes. mdpi.com This suggests that the nature of substituents on the aryl ring significantly influences the radical scavenging ability. mdpi.com The pyrazole nucleus, when incorporated into derivatives, has also been shown to possess antioxidant activity by diminishing lipid peroxidation. nih.gov
| Compound/Derivative | Assay | Result | Reference |
|---|---|---|---|
| Novel benzimidazole derivatives (12 and 13) | DPPH radical scavenging | IC50 values of 1.3 x 10⁻⁵ M and 1.2 x 10⁻⁵ M (17-18 fold more potent than BHT). | nih.gov |
| Nitrone 10b (4-fluorophenyl motif) | DPPH radical interaction | ~81% interaction after 20 min. | mdpi.com |
| Nitrone 10c (2,4-difluorophenyl motif) | DPPH radical interaction | ~64.5% interaction after 20 min. | mdpi.com |
| Ru(II) complex of 1,5-bis(6-chloro-1H-benzimidazol-2-yl)pentan-3-one | DPPH radical scavenging | Activity was quite significant and almost the same as the commercial standard BHT. | lew.ro |
Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase, Lipoxygenase, α-Glucosidase)
The benzimidazole scaffold is a key feature in compounds designed to inhibit various enzymes, highlighting its therapeutic potential for a range of diseases.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition: The inhibition of AChE and BuChE is a primary strategy for managing neurodegenerative conditions like Alzheimer's disease. nih.gov Various benzimidazole derivatives have been synthesized and screened for their inhibitory activity against these enzymes. d-nb.info Research has shown that certain derivatives can be potent inhibitors of both equine and human AChE. researchgate.net The mechanism often involves the inhibitor's scaffold obstructing the entrance to the enzyme's active site. nih.gov
Lipoxygenase (LOX) Inhibition: Lipoxygenases are enzymes involved in inflammatory pathways. A study on N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides tested their ability to inhibit soybean lipoxygenase (LOX). mdpi.com The nitrone derivative bearing a 2,4-difluorophenyl motif was identified as the most potent LOX inhibitor, with an IC50 value of 10 μM. mdpi.com
α-Glucosidase Inhibition: Inhibition of α-glucosidase is an effective approach for managing type-2 diabetes by controlling post-meal glucose levels. nih.gov Previous studies have confirmed the α-glucosidase inhibitory activity of compounds derived from Carthamus tinctorius, which include benzimidazole-related structures. nih.gov This activity helps in managing hyperglycemia by preventing the breakdown of complex carbohydrates into absorbable simple sugars. nih.gov
Structure-Activity Relationships (SAR) in Biological Contexts
The biological activity of this compound derivatives is profoundly influenced by their chemical structure, and understanding these structure-activity relationships (SAR) is crucial for designing more potent and selective therapeutic agents.
Studies have shown that substitutions at various positions on the benzimidazole ring system can dramatically alter the pharmacological profile. For instance, substitutions at the 1 and 2 positions of the benzimidazole core are often associated with potent antioxidant activity. nih.gov The introduction of an electron-withdrawing group on associated phenyl rings has been noted to improve the antimicrobial properties of certain benzimidazole-thiazole derivatives. nih.gov
In the context of antioxidant activity, the nature of substituents on nitrone derivatives of benzimidazoles plays a key role. The insertion of a substituent, in general, increases the reducing activity in DPPH assays. mdpi.com For pyrazole derivatives, the presence of an NH proton is considered important for their antioxidant activity. nih.gov
For enzyme inhibition, SAR studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A kinase inhibitors revealed that compounds with a 5-hydroxy or 5-methoxy substitution exhibited good inhibitory effects. rsc.org The specific substitutions dictate not only the potency but also the selectivity against off-target kinases. rsc.org The synthesis and antioxidant evaluation of novel benzimidazoles have also contributed to understanding the relationship between their structure and antioxidant capacity. nih.gov
Drug Discovery and Medicinal Chemistry Prospects
The benzimidazole scaffold, a fusion of benzene (B151609) and imidazole (B134444), is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. d-nb.infonih.gov Its derivatives, including those of this compound, represent a promising class of bioactive molecules with diverse therapeutic applications. nih.govd-nb.infonih.gov
Pharmacological Properties and Therapeutic Potential
The therapeutic potential of this compound derivatives is broad, stemming from their wide range of pharmacological activities. d-nb.info These compounds have been extensively investigated for:
Anti-inflammatory and Analgesic Effects: As previously detailed, these derivatives are being explored as gastroprotective anti-inflammatory and analgesic agents. nih.gov
Antimicrobial and Antiviral Activity: The benzimidazole core is present in compounds showing efficacy against various bacterial and fungal strains, as well as viruses like HIV. nih.gov
Anticancer Properties: Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, often by inducing apoptosis and inhibiting cell proliferation. Nocodazole, a member of the benzimidazole family, is noted for its potent tubulin inhibition and antiproliferative activity. nih.gov
Enzyme Inhibition: Their ability to inhibit enzymes like cholinesterases and glucosidase opens doors for treating neurodegenerative diseases and diabetes, respectively. d-nb.infonih.gov
The development of new small molecules with anti-inflammatory properties based on the benzimidazole scaffold is an active area of research, with studies suggesting good oral bioavailability and low toxicity for some candidates. nih.gov The title molecule, (±)-1-(1H-Benzimidazol-2-yl)ethanol, has been structurally characterized, providing a foundation for further drug design. nih.gov
Interaction with Biological Targets
The mechanism of action for this compound derivatives involves their interaction with a variety of molecular targets. The benzimidazole ring is capable of binding to enzymes and receptors, thereby inhibiting their function and disrupting cellular processes.
Key interactions include:
Enzyme Active Sites: As seen with HIV-1 integrase inhibitors, benzimidazolyl diketo acid derivatives are designed to fit into the enzyme's active site and chelate essential metal ions, such as Mg²⁺, which are crucial for catalytic activity. nih.gov Similarly, cholinesterase inhibitors work by obstructing the active site entrance. nih.gov
Tubulin Polymerization: Some benzimidazole derivatives exert their anticancer effects by modulating tubulin dynamics. They can prevent tubulin aggregation and block mitosis, highlighting their potential as microtubule destabilizers. nih.gov
Protein Kinases: Derivatives have been designed as inhibitors of protein tyrosine kinase 6 (PTK6), a target in certain cancers. Selected compounds have shown excellent, selective inhibition of PTK6 at both in vitro and cellular levels. elsevierpure.com
Copper Complexes: The creation of copper(II) complexes with benzimidazole ligands is being explored for cancer therapy. These complexes have shown proliferative activity, and their stability and geometry are key to their function. acs.org
In silico docking studies are frequently used to model and understand the interactions between these compounds and their biological targets, providing insights that guide the synthesis of more effective derivatives. rsc.orgnih.gov
Influence of Substituents on Bioactivity
The biological activity of this compound derivatives can be significantly modulated by the nature and position of substituents on the benzimidazole ring system. Structure-activity relationship (SAR) studies have been instrumental in elucidating these effects and guiding the design of more potent and selective therapeutic agents. rsc.orgresearchgate.net
The introduction of different functional groups can impact various properties of the molecule, including its lipophilicity, electronic distribution, and steric hindrance, all of which play a crucial role in its interaction with biological targets. For instance, the presence of specific substituents can enhance the compound's ability to bind to target proteins or enzymes, thereby increasing its therapeutic efficacy.
Research has shown that substitutions at various positions of the benzimidazole scaffold can lead to a range of biological activities, including antimicrobial, anti-inflammatory, and antiparasitic effects. tandfonline.comnih.gov For example, the incorporation of small alkylating groups has been shown to yield novel benzimidazole analogs with good antibacterial and antifungal activities. tandfonline.com
A systematic analysis of a comprehensive set of benzimidazole derivatives has revealed that compounds with high structural similarity often exhibit similar biological activity profiles. rsc.org This suggests that even minor modifications to the substituent pattern can have a predictable impact on the compound's bioactivity. For instance, trifluoromethyl substitution at the 2-position of the benzimidazole scaffold generally results in compounds with poor to moderate activity, with some exceptions. rsc.org
The following table summarizes the influence of various substituents on the bioactivity of benzimidazole derivatives based on findings from several studies:
| Substituent/Modification | Position | Observed Bioactivity | Reference |
| Small alkylating groups | Various | Antibacterial, Antifungal | tandfonline.com |
| Trifluoromethyl | 2 | Generally poor to moderate activity | rsc.org |
| Chloro group | Ortho position of phenyl ring | Promising anti-inflammatory effect | nih.gov |
| Coumarin-benzimidazole hybrids | - | Broad-spectrum antibacterial | nih.gov |
| N-(substitutedbenzylidene)-4-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amine | - | Potent antimicrobial | nih.gov |
| N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides | - | Notable antifungal against A. niger | nih.gov |
Antiparasitic Activity
Benzimidazole derivatives, including those related to this compound, are well-established as a critical class of antiparasitic agents. nih.govresearchgate.net They have demonstrated efficacy against a wide range of parasites, including protozoa and helminths. capes.gov.brnih.gov The mechanism of action for many benzimidazole anthelmintics involves the inhibition of tubulin polymerization, a crucial process for the parasite's cellular structure and function. researchgate.netresearchgate.net
Several studies have focused on the synthesis and evaluation of novel benzimidazole derivatives to combat parasitic infections that pose a significant threat to public health, particularly in developing countries. rsc.orgnih.gov These diseases include giardiasis, trichomoniasis, leishmaniasis, and malaria. rsc.orgnih.gov
Research has highlighted the potent in vitro activity of certain benzimidazole derivatives against protozoa such as Giardia lamblia and Entamoeba histolytica, with some compounds showing greater activity than the standard drugs metronidazole (B1676534) and albendazole (B1665689). capes.gov.brnih.gov For instance, 2-methoxycarbonylamino derivatives have shown strong antiprotozoal activity. researchgate.net
Furthermore, a series of 1H-benzimidazol-2-yl hydrazones have been synthesized and shown to possess significant anthelmintic activity against Trichinella spiralis larvae in vitro. nih.govrsc.org Notably, some of these hydrazone derivatives, specifically those with dihydroxy substitutions, were found to be more effective than the clinically used drugs albendazole and ivermectin, achieving 100% effectiveness in killing parasitic larvae at certain concentrations. nih.govrsc.org
The antiparasitic activity of benzimidazole derivatives is often linked to their ability to interfere with essential parasitic biochemical pathways. nih.gov For example, some derivatives act as DNA-targeting agents, binding to the minor groove of DNA and impairing DNA-dependent enzymes, which ultimately leads to cell death. nih.gov
The table below presents detailed research findings on the antiparasitic activity of specific benzimidazole derivatives:
| Compound/Derivative Class | Parasite | Key Findings | Reference |
| 1H-benzimidazol-2-yl hydrazones (5b and 5d) | Trichinella spiralis | 100% effectiveness in killing larvae at 50 and 100 μg/ml after 24 hours. More active than albendazole and ivermectin. | nih.govrsc.org |
| 2-methoxycarbonylamino derivatives | Giardia lamblia, Entamoeba histolytica | Strong antiprotozoal activity, better than albendazole and metronidazole. | researchgate.net |
| General benzimidazole derivatives | Trichomonas vaginalis, Giardia intestinalis | Systematic characterization of structure-activity relationships (SAR) has been conducted. | rsc.orgresearchgate.net |
| 2-(trifluoromethyl)-1H-benzimidazole derivatives | Giardia intestinalis, Trichomonas vaginalis, Plasmodium falciparum | Showed activity against G. intestinalis and T. vaginalis, and moderate antimalarial activity. | srrjournals.com |
Applications in Sensing and Material Science
Fluorescent Chemosensors and Sensing Mechanisms
The benzimidazole (B57391) moiety can engage in various non-covalent interactions, including hydrogen bonding and coordination with metal ions. These interactions can modulate the electronic structure of the molecule, leading to changes in its fluorescence properties. This principle underpins its use in the design of fluorescent chemosensors.
While direct and extensive research on 1-(1H-Benzimidazol-2-yl)ethanol as a fluorescent sensor for specific metal ions is limited, the broader class of benzimidazole derivatives has demonstrated significant potential in this area.
For the detection of Zinc(II) ions, a newly designed and structurally characterized benzimidazole-containing compound, 2,4-Di-tert-butyl-6-(5,6-dihydro benzo tu-clausthal.denih.gov imidazo (B10784944) [1,2-c] quinazolin-6-yl)-phenol) (HL), has been shown to act as a 'turn-on' fluorescent sensor. researchgate.net This sensor exhibits high selectivity for Zn2+ ions, with a low detection limit of 39.91 nM, and operates effectively at a biological pH. researchgate.net The fluorescence enhancement is attributed to a chelation-enhanced fluorescence (CHEF) process. researchgate.net Another benzimidazole-derived fluorescent chemosensor, a 2,6-dibenzoimidazolyl-4-methoxyphenol conjugate (BBMP), has been developed for the selective turn-off detection of Cu(II) and ratiometric turn-on detection of Zn(II) in aqueous solutions. rsc.org The addition of Zn2+ to this sensor resulted in a new blue fluorescence emission at 462 nm, with a detection limit of 0.1 μM. rsc.org Furthermore, a novel fluorescent chemosensor based on 8-aminoquinoline (B160924) bearing a benzimidazole moiety has been synthesized and has shown a highly selective and sensitive turn-on fluorescence response to Zn2+ ions in methanol, with a detection limit of 1.76 x 10-7 M. nih.gov
In the context of Mercury(II) detection, a related compound, 1-(1H-benzimidazol-2-yl)guanidine (GBI), has been utilized as a chromophore. researchgate.net This ligand forms a complex with mercury(II), enabling its detection in the range of 0.01 – 1000 µg/mL, with a minimum detection limit of 10 ng/mL. researchgate.net The development of fluorescent sensors for mercury ions is a significant area of research, with various mechanisms being explored, including static quenching, photoinduced electron transfer, and intramolecular charge transfer. nih.govrsc.org
It is important to note that while these findings for related benzimidazole derivatives are promising, dedicated studies on the specific interactions of this compound with Zn(II) and Hg(II) are necessary to fully elucidate its potential as a selective fluorescent sensor for these metal ions.
Table 1: Performance of Benzimidazole-Based Fluorescent Sensors for Metal Ion Detection
| Sensor Compound | Target Ion | Sensing Mechanism | Detection Limit | Solvent/Medium | Reference |
|---|---|---|---|---|---|
| 2,4-Di-tert-butyl-6-(5,6-dihydro benzo tu-clausthal.denih.gov imidazo [1,2-c] quinazolin-6-yl)-phenol) (HL) | Zn(II) | Turn-on Fluorescence (CHEF) | 39.91 nM | HEPES buffer (DMSO/water) | researchgate.net |
| 2,6-dibenzoimidazolyl-4-methoxyphenol conjugate (BBMP) | Zn(II) | Ratiometric Turn-on Fluorescence | 0.1 μM | Tris-HCl solution (70% THF) | rsc.org |
| 8-aminoquinoline with benzimidazole moiety (L1) | Zn(II) | Turn-on Fluorescence | 0.176 μM | Methanol | nih.gov |
| 1-(1H-benzimidazol-2-yl)guanidine (GBI) | Hg(II) | Complex Formation (Chromophoric) | 10 ng/mL | Not specified | researchgate.net |
The benzimidazole ring contains both acidic (N-H) and basic (pyridinic nitrogen) sites, making it sensitive to changes in pH. Protonation or deprotonation of these sites can significantly alter the electronic structure and, consequently, the photophysical properties of the molecule.
Studies on related benzimidazole derivatives have demonstrated their utility as pH sensors. For instance, amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles have been investigated as novel pH probes. mdpi.com These compounds are unionized at neutral pH, but their transition to a monocationic form occurs at pH values between 3 and 5, accompanied by substantial changes in their spectroscopic responses. mdpi.com Computational studies have identified the imidazole (B134444) imino nitrogen as the most favorable protonation site. mdpi.com Another study on 2-(3'-hydroxy-2'-pyridyl)benzimidazole in acidic solutions revealed that upon excitation, the acidity of the hydroxyl group and the basicity of the pyridyl nitrogen increase, leading to solvent-dependent proton transfer processes. acs.org While these studies provide a framework for understanding the pH-sensing potential of benzimidazoles, specific experimental data on the proton affinity and pH-dependent spectroscopic changes of this compound are not extensively reported in the current literature. Further research is required to determine its pKa value and its efficacy as a practical pH sensor.
Organic Semiconductors and Functional Materials
Currently, there is a lack of specific research data on the application of this compound as an organic semiconductor. While benzimidazole derivatives, in general, are explored in this field due to their charge transport capabilities, the specific properties of this compound, such as charge carrier mobility and energy levels, have not been detailed in available scientific literature.
Optical Devices and Optoelectronic Materials
There is no direct evidence in the reviewed literature to suggest the use of this compound in the fabrication of optical or optoelectronic devices. The investigation into its nonlinear optical properties, electroluminescence, or other relevant characteristics for such applications remains an open area for future research.
Bioimaging Applications
While some benzimidazole-based fluorescent probes have been successfully applied for the bioimaging of metal ions in living cells, there are no specific reports on the use of this compound for such purposes. For example, the aforementioned benzimidazole-containing compound HL was capable of detecting the intercellular distribution of Zn2+ ions in Candida sp. cells under a fluorescence microscope. researchgate.net However, the suitability and performance of this compound in biological imaging contexts have yet to be explored.
Future Research Directions and Unexplored Potential
Advanced Synthesis Techniques for Novel Derivatives
The synthesis of benzimidazole (B57391) derivatives has traditionally involved methods such as the condensation of o-phenylenediamines with carboxylic acids or aldehydes. umich.edu While effective, these methods can sometimes be limited by harsh reaction conditions, low yields, and the generation of byproducts. umich.eduarkat-usa.org Future research will likely focus on developing more efficient, greener, and versatile synthetic strategies.
One promising avenue is the exploration of one-pot, solvent-free reactions, which offer advantages in terms of simplicity, efficiency, and environmental impact. umich.eduarkat-usa.org Additionally, chemoenzymatic methods, utilizing enzymes like Novozym 435, have shown great promise for the synthesis of acyl derivatives of related benzimidazole structures. nih.gov This approach could be adapted to generate novel esters of 1-(1H-benzimidazol-2-yl)ethanol with enhanced pharmacokinetic properties. nih.gov
Furthermore, the development of asymmetric synthesis techniques will be crucial for accessing enantiomerically pure forms of this compound and its derivatives. The (S)-enantiomer, for instance, has been identified and characterized, suggesting that stereochemistry may play a significant role in the biological activity of these compounds. nih.gov
In-depth Mechanistic Studies of Biological Activities
Benzimidazole derivatives are known to exhibit a broad spectrum of biological activities, including antiparasitic and anticancer effects. nih.govnih.gov While the antiparasitic activity of some benzimidazoles has been linked to the inhibition of tubulin polymerization, this is not the case for all derivatives, indicating the existence of other mechanisms of action. nih.gov
Future research should focus on elucidating the precise molecular targets and signaling pathways through which this compound and its analogs exert their biological effects. This will involve a combination of in vitro and in vivo studies, including enzymatic assays, cell-based assays, and animal models. For example, investigating the inhibition of specific enzymes, such as protein kinase CK2, which is a target for some benzimidazole derivatives, could reveal new therapeutic opportunities. nih.gov
Exploration of New Material Science Applications
The benzimidazole core is not only a key pharmacophore but also a versatile building block in coordination chemistry and material science. iosrjournals.orgresearchgate.net The ability of the imidazole (B134444) nitrogen atoms to coordinate with metal ions has led to the synthesis of various metal complexes with interesting magnetic, electronic, and structural properties. iosrjournals.org
Future work in this area could explore the synthesis and characterization of new coordination polymers and metal-organic frameworks (MOFs) based on this compound. The hydroxyl group of the ethanol (B145695) substituent provides an additional coordination site, which could lead to novel structural motifs and functionalities. These materials could have potential applications in catalysis, gas storage, and sensing. The crystal structure of (±)-1-(1H-benzimidazol-2-yl)ethanol reveals intermolecular hydrogen bonding, which is a key feature in the formation of supramolecular structures. researchgate.netnih.gov
Development of Targeted Drug Delivery Systems
A significant challenge in drug development is ensuring that the active pharmaceutical ingredient reaches its intended target in the body with minimal off-target effects. Targeted drug delivery systems offer a solution to this problem by enhancing the therapeutic efficacy and reducing the side effects of drugs. wiley.com
For this compound and its derivatives, future research could focus on their incorporation into various drug delivery platforms. This could involve the development of prodrugs, where the hydroxyl group is masked with a cleavable promoiety to improve properties such as solubility or membrane permeability. nih.gov Another approach is the encapsulation of these compounds within nanoparticles, liposomes, or other nanocarriers to achieve targeted delivery to specific tissues or cells. wiley.comnih.govnih.gov For instance, the use of gold nanoparticles conjugated with hyaluronic acid has been explored for the delivery of other poorly water-soluble drugs. nih.govresearchgate.net
Comprehensive Computational Modeling for Predictive Research
Computational modeling has become an indispensable tool in modern drug discovery and materials science. nih.govnih.gov In the context of this compound, computational methods can be employed to accelerate the discovery and optimization of new derivatives with desired properties.
Future research will likely involve the use of techniques such as Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models for the biological activity of these compounds. nih.gov Molecular docking and molecular dynamics simulations can be used to investigate the binding interactions of these molecules with their biological targets, providing insights into their mechanism of action. researchgate.net Furthermore, computational methods can be used to predict the physicochemical properties and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of new derivatives, helping to prioritize compounds for synthesis and experimental testing. nih.gov
Interactive Data Table: Research Directions for this compound
| Research Area | Key Focus | Potential Methodologies | Desired Outcomes |
| Advanced Synthesis | Novel derivatives, Green chemistry, Asymmetric synthesis | One-pot reactions, Chemoenzymatic methods, Chiral catalysts | Higher yields, Reduced waste, Enantiomerically pure compounds |
| Mechanistic Studies | Biological targets, Signaling pathways | Enzymatic assays, Cell-based models, Animal studies | Understanding of therapeutic action, Identification of new targets |
| Material Science | Coordination polymers, Metal-organic frameworks | Solvothermal synthesis, X-ray crystallography | Novel materials for catalysis, storage, and sensing |
| Drug Delivery | Targeted therapies, Prodrugs, Nanocarriers | Prodrug design, Nanoparticle formulation, Liposomal encapsulation | Improved efficacy, Reduced side effects, Better bioavailability |
| Computational Modeling | Predictive research, QSAR, Molecular docking | DFT calculations, Molecular dynamics simulations | Rational drug design, Prioritization of synthetic targets |
Q & A
Q. What are the standard synthetic routes for preparing 1-(1H-Benzimidazol-2-yl)ethanol, and what factors influence reaction efficiency?
- Methodological Answer : Two primary methods are documented:
- Route 1 : Reacting benzene-1,2-diamine with lactic acid in 4 N HCl under reflux for 10 hours, followed by neutralization with ammonia and recrystallization in ethanol (70% yield) .
- Route 2 : Using ethyl L-(-)-lactate with benzene-1,2-diamine in methanol and phosphoric acid, followed by slow crystallization for X-ray analysis (chiral product) .
Key factors include acid catalyst strength (HCl vs. H₃PO₄), reaction time, and solvent choice. Longer reflux times (10 hours vs. 2–4 hours in related syntheses) improve cyclization efficiency .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, as demonstrated for chiral derivatives .
- TLC : Monitors reaction progress using solvent systems like benzene/chloroform/methanol (60:20:20) .
- NMR/IR : Confirms functional groups (e.g., hydroxyl, benzimidazole ring) but requires pure samples, often achieved via ethanol recrystallization .
Q. What are the common purification techniques for isolating this compound from reaction mixtures?
- Methodological Answer :
- Recrystallization : Ethanol or aqueous ethanol (50%) is preferred for high-purity solids .
- Neutralization : Ammonia addition post-reaction precipitates crude product, reducing hydrophilic impurities .
Q. How is the benzimidazole core stabilized during synthesis?
- Methodological Answer : Acidic conditions (e.g., 4 N HCl) promote cyclization by protonating intermediates, while elevated temperatures (reflux) accelerate ring closure. Side reactions (e.g., over-acetylation) are minimized by stoichiometric control of reactants .
Q. What solvents are compatible with this compound in derivatization reactions?
- Methodological Answer : Ethanol, methanol, and aqueous mixtures are optimal due to the compound’s moderate polarity. Avoid DMSO/DMF unless necessary for solubility, as they complicate downstream purification .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Variable Screening : Test molar ratios (e.g., lactic acid : diamine = 1.1:1), HCl concentration (4–6 N), and reflux duration (8–12 hours) .
- Byproduct Mitigation : Use TLC to identify side products (e.g., uncyclized intermediates); optimize recrystallization solvents to exclude them .
- Catalyst Exploration : Compare HCl with other Brønsted acids (e.g., H₂SO₄) for cyclization efficiency .
Q. What strategies resolve data discrepancies in the synthesis of this compound derivatives?
- Methodological Answer :
- Contradiction Analysis : Conflicting yields (e.g., 70% vs. 89% in related compounds) may arise from glycolic vs. lactic acid reactivity or recrystallization efficiency .
- Mechanistic Studies : Use DFT calculations to model reaction pathways and identify rate-limiting steps (e.g., imine formation vs. cyclization).
Q. How to design experiments to assess the biological activity of this compound derivatives?
- Methodological Answer :
- Derivatization : Synthesize prochiral ketones (e.g., 1-(1H-benzimidazol-2-yl)ethanone) for Claisen-Schmidt condensations with aryl aldehydes, yielding α,β-unsaturated ketones for antitumor screening .
- Bioassays : Use in vitro models (e.g., COX-2 inhibition for anti-inflammatory activity) and molecular docking to predict binding affinities .
Q. What role does stereochemistry play in the biological efficacy of this compound derivatives?
- Methodological Answer :
- Chiral Synthesis : Ethyl L-(-)-lactate produces enantiomerically pure derivatives, critical for receptor-specific interactions (e.g., antimicrobial or enzyme inhibition) .
- Resolution Techniques : Employ chiral HPLC or enzymatic resolution to separate racemic mixtures and compare bioactivity .
Q. How to analyze byproducts in large-scale syntheses of this compound?
- Methodological Answer :
- LC-MS/MS : Identify trace impurities (e.g., acetylated byproducts) and quantify using external standards.
- Process Optimization : Scale-down experiments with DOE (Design of Experiments) models predict impurity profiles under varying conditions (e.g., temperature, stirring rate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
